Synthetic Step Economy: Direct Access to N2-Methylated BRD9 Probe Scaffolds vs. Des-Methyl Analog
In the convergent synthesis of the clinical BRD9 probe BI-7273, the 4-aryl group is installed via a Suzuki coupling onto a 4-bromo-2-methyl-2,7-naphthyridin-1-one core. Using the target compound, the synthesis proceeds in a single step from the bromo intermediate to the final inhibitor scaffold. In contrast, employing the des-methyl analog (4-bromo-2,7-naphthyridin-1(2H)-one, CAS 959558-27-1) would necessitate a subsequent N-methylation step, which typically proceeds with 40-80% yield and introduces a site for potential N- vs. O-alkylation regioisomer formation [1]. The target compound thus eliminates an entire synthetic transformation.
| Evidence Dimension | Number of synthetic steps to reach the penultimate intermediate of BI-7273 |
|---|---|
| Target Compound Data | 1 step (Suzuki coupling only) after synthesis of the boronic acid/ester partner |
| Comparator Or Baseline | Des-methyl analog (4-bromo-2,7-naphthyridin-1(2H)-one): 2 steps (Suzuki coupling + N-methylation) |
| Quantified Difference | Eliminates 1 synthetic step (100% reduction in post-coupling steps); avoids a methylation step with a reported typical yield range of 40–80% |
| Conditions | Synthetic route analysis based on the published preparation of BI-7273 and BI-9564 [1] |
Why This Matters
For procurement decision-making, reducing synthetic step count directly correlates with lower cost, higher throughput, and reduced impurity burden in the production of advanced intermediates.
- [1] Martin, L. J., Koegl, M., Bader, G., et al. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry, 59(10), 4462–4475. View Source
